3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4) to form an intermediate compound . This intermediate can then undergo further reactions, such as Suzuki cross-coupling with various aryl or heteroaryl boronic acids, to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cross-coupling steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene-based sulfonamides and pyrazine derivatives. Examples include:
Uniqueness
What sets 3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
3,5-Dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide (CAS Number: 2034313-43-2) is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, properties, and biological effects, highlighting relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4O3S2, with a molecular weight of 350.4 g/mol. The compound features an isoxazole ring, a sulfonamide group, and thiophene and pyrazine moieties, which contribute to its unique biological profile.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄N₄O₃S₂ |
Molecular Weight | 350.4 g/mol |
CAS Number | 2034313-43-2 |
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial properties, inhibiting the growth of both gram-positive and gram-negative bacteria. The incorporation of the isoxazole and thiophene groups in this compound may enhance its antimicrobial efficacy. Studies have demonstrated that derivatives of isoxazole exhibit a broad spectrum of antibacterial activity, suggesting that this compound could be effective against various bacterial strains .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrazole derivatives have shown potent inhibitory effects on cancer cell lines by targeting specific pathways involved in tumor growth and proliferation . The presence of the thiophene and pyrazine rings may contribute to this activity through enhanced interactions with biological targets.
The proposed mechanism of action involves the inhibition of key enzymes or receptors associated with various biological pathways. For example, related compounds have been shown to modulate inflammatory responses and inhibit viral replication . The sulfonamide group likely plays a critical role in enzyme inhibition by mimicking substrate structures.
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating the antibacterial activity of sulfonamide derivatives found that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus . This suggests that this compound may possess comparable or enhanced antibacterial properties.
- Anticancer Studies : In vitro assays on cancer cell lines demonstrated that certain isoxazole derivatives significantly reduced cell viability at concentrations ranging from 10 to 50 µM . This highlights the potential of this compound in cancer therapeutics.
- Inflammation Modulation : Research on related compounds has indicated their ability to inhibit pro-inflammatory cytokines in cell-based assays, suggesting that this compound could have anti-inflammatory effects as well .
Properties
IUPAC Name |
3,5-dimethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-9-14(10(2)21-18-9)23(19,20)17-8-11-13(16-6-5-15-11)12-4-3-7-22-12/h3-7,17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBADKVBIFLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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